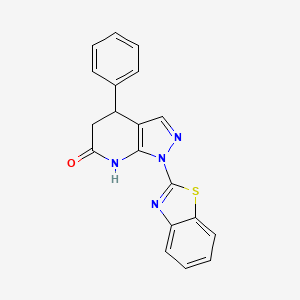
Neurotoxin Inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurotoxins are poisonous substances that can cause damage to the nervous system. They can be found in various sources, such as plants, animals, and bacteria. Neurotoxin inhibitors are compounds that can prevent the effects of neurotoxins. These inhibitors have been the subject of extensive research due to their potential use in treating various neurological disorders.
Applications De Recherche Scientifique
1. Neurotransmitter Release and Clinical Importance
Neurotoxin inhibitors have significantly advanced our understanding of neurotransmitter release mechanisms. Clostridial neurotoxins, with metallo-proteolytic activity, and snake presynaptic neurotoxins, with phospholipase A2 activity, are potent inhibitors of neurotransmitter release. Their study has contributed to both scientific and clinical fields, enhancing the understanding of molecular mechanisms and potential therapeutic uses (Rossetto & Montecucco, 2008).
2. Characterization of Ion Channels and Receptors
Neurotoxins, due to their specific actions on molecular targets, are essential in characterizing ion channels and receptors in the nervous system. They serve as selective diagnostic ligands, helping to illuminate the complexities and impacts on experimental interpretations in neuroscientific research (Adams & Olivera, 1994).
3. High-Throughput Analysis for Drug Development
The analysis of peptide neurotoxins, such as those targeting cardiac NaV1.5 channels, is crucial for drug development. High-throughput platforms enable the screening of slow-binding molecules and sophisticated voltage protocols, contributing to the development of treatments for ion channel-related diseases (Jiang et al., 2014).
4. Clinical Applications and Synaptic Function
Neurotoxins acting on synaptic sites are widely used in clinical treatment, showing positive therapeutic outcomes. They affect synaptic function by inhibiting or promoting neurotransmitter release or binding to receptors, thus impacting various biological processes. This knowledge is crucial for both research and clinical applications (Zhou et al., 2022).
5. Study of Membrane Trafficking and Brain Functions
Clostridial neurotoxins, such as Tetanus toxin and botulinal toxins, inhibit neuronal exocytosis. Their study has helped identify their intraneuronal targets and understand their role as metalloproteases. This research is fundamental for studying membrane trafficking events and even higher brain functions like behavior and learning (Niemann et al., 1994).
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-17-10-13(12-6-2-1-3-7-12)14-11-20-23(18(14)22-17)19-21-15-8-4-5-9-16(15)25-19/h1-9,11,13H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFQUUKVLVOMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotoxin Inhibitor | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)
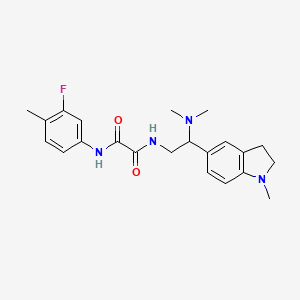
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)


![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
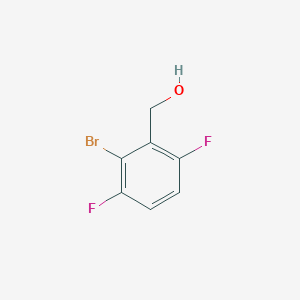
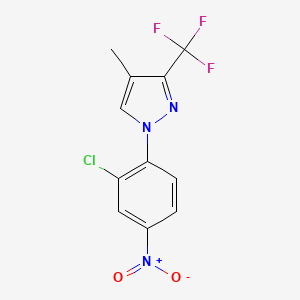
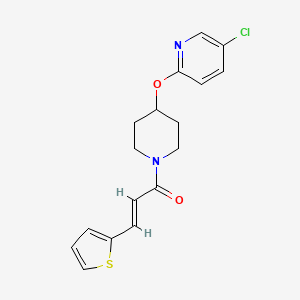
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)
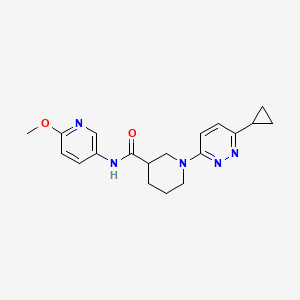
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)